(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
CAS No.: 1414079-57-4
Cat. No.: VC5833774
Molecular Formula: C23H21NO3
Molecular Weight: 359.425
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1414079-57-4 |
---|---|
Molecular Formula | C23H21NO3 |
Molecular Weight | 359.425 |
IUPAC Name | (E)-1-(1-hydroxynaphthalen-2-yl)-3-(3-hydroxy-4-pyrrolidin-1-ylphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C23H21NO3/c25-21(19-10-9-17-5-1-2-6-18(17)23(19)27)12-8-16-7-11-20(22(26)15-16)24-13-3-4-14-24/h1-2,5-12,15,26-27H,3-4,13-14H2/b12-8+ |
Standard InChI Key | AMGNYAWNIOBMGU-XYOKQWHBSA-N |
SMILES | C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)C3=C(C4=CC=CC=C4C=C3)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C23H21NO3, with a molecular weight of 359.425 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name, (E)-1-(1-hydroxynaphthalen-2-yl)-3-(3-hydroxy-4-pyrrolidin-1-ylphenyl)prop-2-en-1-one, systematically describes its stereochemistry and functional groups. The E-configuration of the α,β-unsaturated ketone linker is critical for its electronic properties and potential biological interactions.
Table 1: Key Molecular Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1414079-57-4 | |
Molecular Formula | C23H21NO3 | |
Molecular Weight | 359.425 g/mol | |
IUPAC Name | (E)-1-(1-hydroxynaphthalen-2-yl)-3-(3-hydroxy-4-pyrrolidin-1-ylphenyl)prop-2-en-1-one | |
SMILES | C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)C3=C(C4=CC=CC=C4C=C3)O)O | |
InChIKey | AMGNYAWNIOBMGU-XYOKQWHBSA-N |
Structural Analysis
The molecule comprises three distinct regions:
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Naphthalene System: A 1-hydroxynaphthalen-2-yl group provides aromaticity and potential π-π stacking interactions.
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Propenone Linker: The α,β-unsaturated ketone (C=O) facilitates conjugation, influencing electronic transitions and reactivity.
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Pyrrolidine-Substituted Phenyl Group: The 3-hydroxy-4-(pyrrolidin-1-yl)phenyl moiety introduces hydrogen-bonding capacity and basicity via the pyrrolidine nitrogen.
X-ray crystallography data are unavailable, but computational models predict planar geometry for the naphthalene and phenyl rings, with the pyrrolidine ring adopting an envelope conformation.
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit protocols for this compound remain undisclosed, analogous chalcones are typically synthesized via Claisen-Schmidt condensation. For example:
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Base-Catalyzed Condensation: A ketone (e.g., 1-hydroxynaphthalen-2-yl ketone) reacts with an aldehyde (e.g., 3-hydroxy-4-(pyrrolidin-1-yl)benzaldehyde) in ethanol with NaOH, yielding the α,β-unsaturated product .
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Microwave-Assisted Synthesis: Reduces reaction time and improves E-selectivity, as demonstrated for related 4-anilinoquinolinylchalcones .
Key Challenges:
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Regioselectivity: Ensuring hydroxyl and pyrrolidine groups occupy the 3- and 4-positions on the phenyl ring.
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Stereocontrol: Maintaining the E-configuration during condensation.
Physicochemical Properties
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LogP: ~3.1 (moderate lipophilicity due to aromatic systems).
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pKa: ~9.5 (deprotonation of the pyrrolidine nitrogen).
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UV-Vis Absorption: λmax ~350 nm (π→π* transitions in the chalcone backbone).
Future Directions
Synthesis Optimization
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Catalyst Screening: Explore organocatalysts or transition metals (e.g., Pd, Cu) for stereoselective synthesis.
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Green Chemistry: Employ solvent-free conditions or biorenewable solvents.
Biological Screening
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In Vitro Assays: Prioritize NCI-60 human tumor cell line screening.
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In Silico Studies: Molecular docking against EGFR, HER2, or tubulin.
Structural Modifications
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Pyrrolidine Substituents: Introduce fluorinated or methylated pyrrolidines to modulate bioavailability.
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Naphthalene Functionalization: Explore sulfonation or amination for enhanced water solubility.
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